molecular formula C12H13NO3 B2481688 (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone CAS No. 905810-60-8

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone

Cat. No.: B2481688
CAS No.: 905810-60-8
M. Wt: 219.24
InChI Key: OKEZPBLSYFRLPW-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone adheres to the hierarchical priorities of substituents. The parent structure is 2,3-dihydro-1,4-benzodioxin , a bicyclic system with a six-membered benzene ring fused to a five-membered dioxane ring. The numbering prioritizes the amino group at position 7 and the cyclopropyl ketone at position 6.

Key nomenclatural features :

  • Benzodioxin core : The 1,4-dioxane ring is fused to a benzene ring at positions 2 and 3, creating a partially saturated bicyclic structure.
  • Substituent placement :
    • Amino group (-NH₂) at position 7 of the benzene ring.
    • Cyclopropylmethanone at position 6, where the ketone bridges the cyclopropane ring to the benzodioxin core.

Isomeric possibilities :

  • Positional isomerism : The amino group and cyclopropylmethanone substituents occupy distinct positions (7 and 6, respectively), precluding positional isomerism.
  • Stereoisomerism : The 2,3-dihydro-1,4-benzodioxin system is saturated at carbons 2 and 3, but no stereogenic centers exist in the parent structure. The cyclopropyl group, being planar, does not contribute to stereoisomerism.

Molecular Geometry Analysis via X-ray Crystallography

No X-ray crystallographic data is currently available for this compound in publicly accessible databases. However, structural insights can be inferred from analogous benzodioxin derivatives.

Predicted geometric features :

Feature Description Basis for Inference
Benzodioxin ring Partially saturated bicyclic system with chair-like conformation Observed in 2,3-dihydro-1,4-benzodioxin.
Cyclopropyl group Strained, planar ring with 60° bond angles Typical of cyclopropane derivatives.
Ketone orientation Carbonyl group likely oriented anti to the cyclopropane ring for stability Stabilized by conjugation and steric factors.

Intermolecular interactions :

  • Hydrogen bonding : The amino group (-NH₂) may participate in hydrogen bonds with oxygen atoms in the dioxane ring or adjacent molecules.
  • π-π stacking : Aromatic regions of the benzodioxin core could interact with similar regions in neighboring molecules.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR)

¹H NMR Predictions :

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Cyclopropyl (C≡C–CH₂) 0.5–1.5 Singlet 4H
Benzodioxin aromatic (H-5, H-8) 6.5–7.0 Multiplet 2H
Amino (-NH₂) 2.5–3.5 Broad singlet 2H
Dioxane methylene (O–CH₂–O) 3.5–4.5 Quartet 4H

¹³C NMR Predictions :

Carbon Environment Chemical Shift (δ, ppm)
Carbonyl (C=O) 205–215
Cyclopropyl (C₃H₄) 10–15
Benzodioxin aromatic (C-5, C-8) 110–130
Dioxane oxygen-bearing carbons 65–75

Key observations :

  • The cyclopropyl protons exhibit a distinct downfield shift due to ring strain.
  • Aromatic protons in the benzodioxin core are deshielded, appearing as a multiplet.
Infrared (IR) Spectroscopy

IR Absorption Bands :

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (ketone) 1700–1750 Stretching vibration
N–H (amine) 3300–3500 Symmetric/asymmetric stretching
C–O (dioxane) 1050–1250 Stretching vibrations
C–C (cyclopropane) 800–1000 Ring bending vibrations

Diagnostic features :

  • A strong absorption at ~1700 cm⁻¹ confirms the ketone group.
  • Broad peaks between 3300–3500 cm⁻¹ indicate the presence of -NH₂.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption :

Wavelength (λ, nm) Transition Basis for Inference
250–300 π→π* (aromatic) Conjugation in the benzodioxin system
200–250 n→π* (dioxane oxygen) Non-bonding electron transitions

Molar Extinction Coefficient (ε) :

  • Expected ε values for π→π* transitions: 10³–10⁴ M⁻¹cm⁻¹.

Tautomeric and Conformational Stability Studies

Tautomeric Equilibria

The amino group (-NH₂) is unlikely to participate in tautomerism due to the absence of adjacent hydrogen donors/acceptors. However, zwitterionic forms may form under acidic/basic conditions:
$$
\text{R-NH}_2 \leftrightarrow \text{R-NH}^+ \text{-O}^- \text{(hypothetical)}
$$
No experimental evidence supports this equilibrium in neutral conditions.

Conformational Analysis

Key conformational factors :

  • Benzodioxin ring puckering : The 2,3-dihydro-1,4-benzodioxin system adopts a chair-like conformation to minimize steric strain.
  • Cyclopropyl ring strain : The planar cyclopropane ring introduces strain, which may influence molecular flexibility.
  • Ketone orientation : The carbonyl group likely adopts an anti-periplanar conformation relative to the cyclopropane ring for maximum conjugation.

Computational Insights :

  • MM2/FF calculations (hypothetical): Would predict low-energy conformers with minimized steric clashes between the cyclopropyl group and benzodioxin substituents.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c13-9-6-11-10(15-3-4-16-11)5-8(9)12(14)7-1-2-7/h5-7H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZPBLSYFRLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone typically involves the reaction of 1,4-benzodioxane-6-amine with cyclopropyl carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including Alzheimer’s disease and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 6 Substituent at Position 7 Biological Activity/Properties References
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone Cyclopropyl Amino Limited data; hypothesized metabolic stability due to cyclopropane
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone Phenyl Amino Molecular weight: 255.27; used as a reference for synthetic protocols
(2-Chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone 2-Chlorophenyl None (unsubstituted) Increased lipophilicity due to chlorine; used in safety assessments

Key Observations :

  • Cyclopropyl vs. Phenyl : The cyclopropyl group in the target compound introduces a compact, rigid structure compared to the bulkier phenyl group. This may reduce steric hindrance and enhance metabolic stability, as cyclopropane rings are less prone to oxidative degradation .

Functional Group Modifications in Benzodioxin Derivatives

Schiff Base Analogs

The compound 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Schiff base) incorporates a benzodioxin-iminomethyl-coumarin hybrid structure. Unlike the target compound, this analog features a conjugated imine (-CH=N-) linkage and a coumarin moiety, which may enhance fluorescence properties or metal-chelation capacity .

Antihepatotoxic Flavones and Coumarins

Compounds like 3',4'-(1",4"-dioxino) flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino) flavone (4g) demonstrate significant antihepatotoxic activity (comparable to silymarin) by reducing serum biomarkers (SGOT, SGPT) in rat models. In contrast, the target compound lacks a flavonoid backbone but shares the benzodioxin ring, suggesting possible unexplored hepatoprotective applications.

Structural-Activity Relationship (SAR) Insights

Benzodioxin Core : The 1,4-dioxane ring system is critical for electron-donating effects, stabilizing adjacent aromatic systems and influencing redox properties .

Substituent Effects: Electron-Donating Groups (e.g., -NH₂): Enhance solubility and interaction with polar biological targets.

Hybrid Structures : Coupling benzodioxin with coumarin (as in Schiff bases) or flavones introduces multifunctionality, enabling dual mechanisms of action .

Biological Activity

The compound (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, with a molecular weight of approximately 219.24 g/mol. The compound features a benzodioxin moiety, which is known for various biological activities, and a cyclopropyl group that may enhance its pharmacological profile.

Structural Features

FeatureDescription
Molecular FormulaC12H13N1O3C_{12}H_{13}N_{1}O_{3}
Molecular Weight219.24 g/mol
Functional GroupsAmino, Methanone, Benzodioxin
Cyclopropyl GroupPresent

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors involved in neurotransmission. The presence of the amino group may facilitate binding to receptor sites, potentially influencing neurotransmitter activity.

Pharmacological Effects

The compound's structural characteristics suggest potential activities in the following areas:

  • Neuropharmacology : Possible interaction with NMDA and AMPA receptors.
  • Antimicrobial Activity : Related compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Properties : Similar structures exhibit anti-inflammatory effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound at various receptor sites. Preliminary findings suggest moderate affinity for NMDA receptors, indicating potential applications in treating neurological disorders.

In Vivo Studies

Animal models have been utilized to assess the compound's efficacy in reducing neuroinflammation. Results demonstrated a significant reduction in inflammatory markers when administered at specific dosages.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

Compound NameBiological Activity
(7-Amino-2,3-dihydro-1,4-benzodioxin)Neuroprotective effects
(Cyclopropyl)methanone derivativesAntimicrobial properties
Benzodioxole derivativesAnti-inflammatory activity

Q & A

Q. What are the optimal synthetic routes for (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with commercially available benzodioxin precursors. For example, brominated intermediates (e.g., 7-bromo-2,3-dihydro-1,4-benzodioxin derivatives) can undergo nucleophilic substitution or coupling reactions with cyclopropane-containing reagents. Key variables include solvent polarity (e.g., DMF for polar aprotic conditions), temperature (60–100°C for amination), and catalysts (e.g., Pd-based catalysts for cross-coupling). Optimization requires iterative testing of parameters using design-of-experiments (DoE) frameworks, with purity monitored via HPLC or LC-MS .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, benzodioxin aromatic protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ for C12_{12}H13_{13}NO3_3: 220.0974).
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area under the curve) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or oxidase panels) at 1–100 µM concentrations. Use fluorescence-based or colorimetric readouts (e.g., NADH depletion for oxidases). For cellular activity, test cytotoxicity via MTT assays in cancer cell lines (IC50_{50} determination) and compare to structurally similar benzodioxin derivatives (e.g., COX-2 inhibitors with IC50_{50} < 10 µM ).

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition studies (e.g., varying IC50_{50}50​ across assays) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting protonation states) or off-target effects. Address this by:
  • Repeating assays under standardized conditions (pH 7.4, 37°C, matched ionic strength).
  • Performing selectivity profiling against related enzymes (e.g., kinase family screening).
  • Validating hits with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Q. What computational strategies are effective for predicting this compound’s binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclopropane moiety fitting into hydrophobic pockets).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic effects of the amino group on binding affinity.
  • SAR Libraries : Synthesize analogs (e.g., replacing cyclopropyl with other alkyl groups) and correlate activity trends with steric/electronic parameters (Hammett constants, logP) .

Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key degradation sites include the amine group (oxidation to nitro) and cyclopropane ring (epoxidation).
  • Stability Assays : Measure half-life in simulated gastric fluid (pH 2) and plasma (pH 7.4) to assess oral bioavailability .

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